molecular formula C30H18O10 B3027627 8,8''-Bibaicalein  CAS No. 135309-02-3

8,8''-Bibaicalein

Cat. No. B3027627
CAS RN: 135309-02-3
M. Wt: 538.5 g/mol
InChI Key: NRYPLIKKTVVLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-Trihydroxy-2-phenyl-8-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-8-yl)chromen-4-one is a natural product found in Scutellaria alpina with data available.

Scientific Research Applications

Chromenone Derivatives and Their Applications

  • Chromenone Compounds in Nature : Research has identified 2-(2-phenylethyl)chromones, closely related to the queried compound, in Chinese eaglewood. These compounds were studied for their unique structures and potential biological activities (Dai et al., 2010).

  • Spectroscopic Analysis and Computational Studies : Spectroscopic and quantum mechanical studies have been conducted on flavonoid compounds including baicalein, which is structurally similar to the queried compound. These studies provide insights into the stability and reactivity of these compounds (Al-Otaibi et al., 2020).

  • Structure-Activity Relationship of Baicalein : Detailed analysis of baicalein, a compound with a similar structure, has been performed to understand its antioxidant activity and the reactivity of its OH groups (Marković et al., 2011).

  • Cytotoxic Flavonol Glycosides Research : Research on flavonol glycosides, which are structurally related to the queried compound, has been conducted to explore their cytotoxic activities against various human cancer cell lines (Hussein et al., 2005).

  • Synthesis of Novel Compounds for Cytotoxic Activities : Novel compounds related to the queried structure have been synthesized and evaluated for their cytotoxic potential against different human cancer cell lines (Liu et al., 2017).

  • Synthesis of Crown Ethers : Research has been done on the synthesis of crown ethers containing chromenone structures, which are related to the queried compound. These crown ethers were evaluated for their cation association constants (Bulut & Erk, 2001).

  • Nitrogen-Containing Flavonoid Analogues as Inhibitors : Studies on nitrogen-containing flavonoid analogues of baicalein have shown significant inhibitory activities against cyclin-dependent kinases, suggesting potential for anticancer applications (Zhang et al., 2008).

  • Antioxidant and Antimalarial Activities of Chromeno-Pyrano-Chromene Derivatives : Novel chromeno-pyrano-chromene derivatives have been synthesized and evaluated for their antioxidant and antimalarial activities, demonstrating potential in drug development (Kumari et al., 2014).

  • Antidiabetic Activity of Related Compounds : Compounds structurally similar to the queried chemical have been evaluated for their antidiabetic effects using both in vitro and in vivo models, showing significant enzyme inhibitory effects (Rani et al., 2017).

properties

IUPAC Name

5,6,7-trihydroxy-2-phenyl-8-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-8-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-15-11-17(13-7-3-1-4-8-13)39-29-19(15)23(33)27(37)25(35)21(29)22-26(36)28(38)24(34)20-16(32)12-18(40-30(20)22)14-9-5-2-6-10-14/h1-12,33-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYPLIKKTVVLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4=C5C(=C(C(=C4O)O)O)C(=O)C=C(O5)C6=CC=CC=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8''-Bibaicalein
Reactant of Route 2
8,8''-Bibaicalein
Reactant of Route 3
8,8''-Bibaicalein
Reactant of Route 4
8,8''-Bibaicalein
Reactant of Route 5
8,8''-Bibaicalein
Reactant of Route 6
8,8''-Bibaicalein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.